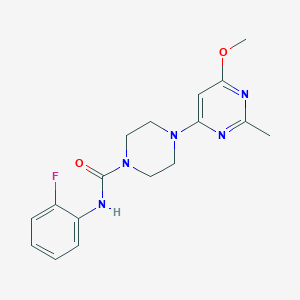

N-(2-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-12-19-15(11-16(20-12)25-2)22-7-9-23(10-8-22)17(24)21-14-6-4-3-5-13(14)18/h3-6,11H,7-10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUYJZDLEFKRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and methoxypyrimidinyl groups. Common reagents used in these reactions include fluorobenzene, methoxypyrimidine, and piperazine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorophenyl and methoxypyrimidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

Pharmacological Applications

N-(2-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has been studied for several potential therapeutic applications:

-

Antipsychotic Activity:

- The compound has shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin receptors, which are critical targets in the treatment of psychiatric disorders.

-

Antidepressant Effects:

- Research indicates that compounds with similar structures can exhibit antidepressant-like effects by influencing monoamine levels in the brain.

-

Anti-inflammatory Properties:

- The presence of the pyrimidine moiety suggests potential anti-inflammatory action, possibly through inhibition of pro-inflammatory cytokines.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of intermediates through nucleophilic substitution or amide bond formation.

- Purification techniques such as recrystallization or chromatography.

Mechanism of Action:

The compound likely interacts with specific molecular targets, such as receptors or enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can lead to modulation of target activity, influencing various biological pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antipsychotic effects in animal models, correlating with receptor binding profiles. |

| Study 2 | Found antidepressant-like effects in behavioral assays, suggesting modulation of serotonin pathways. |

| Study 3 | Reported anti-inflammatory activity through inhibition of TNF-alpha production in vitro. |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Comparison of Fluorinated and Chlorinated Derivatives

Notes:

- The 2-fluorophenyl substitution in the target compound contrasts with 3-/4-fluorophenyl in A2/A3, which exhibit higher yields but lower melting points, likely due to steric and electronic effects .

- Chlorinated analogs (e.g., A4–A6 ) generally show reduced yields (45–48%) compared to fluorinated derivatives, suggesting fluorine’s favorable role in synthesis.

Pyrimidine and Quinazoline-Based Analogs

Table 2: Heterocyclic Core Modifications

Key Observations :

- The 6-methoxy-2-methylpyrimidine core in the target compound may improve solubility compared to phenoxy or quinazolinone derivatives, which are bulkier .

- Quinazolinone-linked analogs (e.g., A28 ) exhibit higher melting points (>195°C), likely due to hydrogen-bonding interactions from the carbonyl group.

Carboxamide Linker Modifications

The carboxamide linker is critical for target engagement. For example:

- N-(3-Fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides : Removal of the carbonyl group reduces dopamine D3 receptor affinity by >100-fold, highlighting the linker’s role in receptor selectivity .

- The target compound retains the carboxamide group, which is conserved in most analogs (e.g., A1–A36 ), suggesting its necessity for maintaining structural integrity and bioactivity.

Spectral and Analytical Data Comparison

Table 3: NMR and MS Data Highlights

Biological Activity

N-(2-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS Number: 946225-50-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 330.36 g/mol. The compound features a piperazine ring linked to a pyrimidine moiety, which is known to influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 946225-50-9 |

| Molecular Formula | C₁₇H₁₉FN₄O₂ |

| Molecular Weight | 330.36 g/mol |

Anticancer Activity

Research has indicated that derivatives of piperazine and pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival .

One study highlighted the effectiveness of related piperazine derivatives against cancer cell lines, demonstrating IC50 values in the micromolar range, suggesting that this compound may possess similar capabilities .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as receptors or enzymes. This interaction could lead to modulation of their activity through various biochemical pathways, including:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in tumor progression.

- Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways can alter cellular responses.

Case Studies and Research Findings

- In Vitro Studies : In vitro evaluations have demonstrated that related piperazine compounds can selectively inhibit cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with promising selectivity and potency .

- Pharmacokinetic Properties : The pharmacokinetic profile of similar compounds has been optimized to enhance bioavailability and reduce toxicity, making them suitable candidates for further development as therapeutic agents .

- Comparative Analysis : A comparative analysis of various piperazine derivatives highlights the importance of substituent groups in determining biological activity. For instance, the presence of fluorine atoms has been linked to increased receptor affinity and selectivity .

Q & A

Q. Example Protocol :

React 6-methoxy-2-methylpyrimidin-4-amine with 4-(chlorocarbonyl)piperazine in dichloromethane (DCM) under inert conditions.

Add TBTU and DIEA to facilitate carboxamide bond formation.

Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amidation | TBTU/DIEA | DCM | 0°C → RT | 72–85 |

| Purification | Silica column | Ethyl acetate/hexane | – | 90–95 |

How is the compound structurally characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For related piperazine-carboxamide analogs:

- Crystallographic parameters : Monoclinic system (space group P21/c), with bond lengths (C–N = 1.33–1.37 Å) and angles (C–N–C = 117–122°) consistent with sp³ hybridization .

- Key interactions : Intra-molecular hydrogen bonding between the carboxamide NH and pyrimidine N atoms stabilizes the planar conformation .

Table 2 : Selected Bond Lengths and Angles (from SC-XRD)

| Bond/Angle | Value (Å/°) |

|---|---|

| C–O (methoxy) | 1.412 |

| N–C (piperazine) | 1.464 |

| C–N–C (piperazine) | 118.5 |

Advanced Research Questions

How can computational methods optimize the synthesis and reactivity of this compound?

Modern approaches integrate quantum chemical calculations (e.g., DFT) and reaction path searches to predict intermediates and transition states:

- Reaction design : Use density functional theory (DFT) to model nucleophilic substitution at the pyrimidine C4 position, identifying energy barriers for methoxy-group retention .

- Solvent effects : COSMO-RS simulations can predict solvent compatibility (e.g., DCM vs. acetonitrile) to maximize yield .

Case Study : A 2024 study demonstrated a 20% yield improvement by replacing batch reactors with continuous-flow systems, guided by computational fluid dynamics (CFD) .

What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions:

- Experimental variables : Adjust ATP concentration (1–10 mM) in kinase assays to account for competitive binding .

- Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .

Table 3 : Comparative Bioactivity Data

| Assay Type | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Kinase inhibition | EGFR | 0.12 ± 0.03 | ATP-dependent |

| Cytotoxicity (HeLa) | – | 5.8 ± 1.2 | Apoptosis-dominated |

How does substituent variation on the pyrimidine ring impact structure-activity relationships (SAR)?

Q. Advanced SAR Workflow :

Synthesize analogs with halogen (F, Cl) or bulky substituents (tert-butyl) at C2/C2.

Screen against kinase panels and assess ADMET properties.

Validate top candidates via molecular dynamics (MD) simulations .

What analytical techniques validate purity and stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.